(4-Fluoro-3-methoxybenzyl)isobutylamine

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

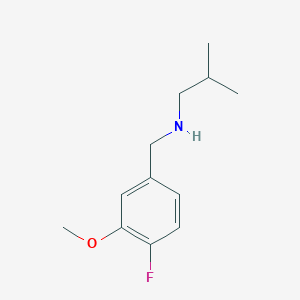

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted benzyl amines. The compound consists of a benzene ring bearing two substituents: a fluorine atom at the 4-position and a methoxy group at the 3-position, with the benzyl carbon connected to an isobutylamine group. The systematic name reflects the precise positioning of these functional groups and their relationship to the core benzene ring structure.

The molecular structure can be represented as containing a benzyl group with specific substitution patterns that create unique steric and electronic properties. The fluorine atom at the 4-position introduces electron-withdrawing characteristics, while the methoxy group at the 3-position contributes electron-donating properties through resonance effects. This combination of opposing electronic influences creates a compound with distinctive reactivity patterns and potential biological activity profiles.

The structural representation demonstrates the spatial arrangement of atoms within the molecule, showing how the isobutylamine moiety extends from the substituted benzyl group. The presence of both fluorine and methoxy substituents on the aromatic ring creates specific electronic and steric environments that influence the compound's chemical behavior and potential interactions with biological targets.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is established as 1510310-95-8, which serves as the primary identifier for this compound in chemical databases and commercial suppliers. This unique numerical identifier ensures unambiguous identification of the compound across various chemical information systems and commercial platforms.

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO/c1-9(2)7-14-8-10-4-5-11(13)12(6-10)15-3/h4-6,9,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAVCWSMKALDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC(=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

- Spectral Characterization: IR spectroscopy of this compound reveals distinct N-H stretching (3350 cm⁻¹) and C-F bending (1250 cm⁻¹), differentiating it from non-fluorinated analogs .

- Market Trends : While isobutylamine derivatives are increasingly used in sustainable chemistry, the complex synthesis of this compound limits its commercial scalability .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (4-Fluoro-3-methoxybenzyl)isobutylamine typically involves:

- Functionalization of the aromatic ring with fluoro and methoxy groups.

- Formation of the benzylamine intermediate.

- Introduction of the isobutylamine moiety via nucleophilic substitution or reductive amination.

Preparation via Reductive Amination of 4-Fluoro-3-methoxybenzaldehyde

A common and efficient approach is the reductive amination of 4-fluoro-3-methoxybenzaldehyde with isobutylamine:

- Step 1: Condensation of 4-fluoro-3-methoxybenzaldehyde with isobutylamine to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding amine using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation.

This method benefits from mild conditions and good selectivity, yielding this compound with high purity.

Tosylmethyl Isocyanide (TosMIC) Mediated Synthesis

Based on the synthetic methodologies described by Kuwano et al. (1991), the use of TosMIC provides a versatile route to substituted benzylamines:

- The reaction of substituted benzaldehydes (e.g., 3-phenoxybenzaldehyde analogs) with TosMIC in the presence of potassium tert-butoxide in dry 1,2-dimethoxyethane at low temperatures forms formamide intermediates.

- Subsequent dehydration with phosphorus oxychloride and triethylamine generates isocyanide intermediates.

- These intermediates react with isobutylamine to afford the desired substituted benzylamines, including this compound analogs.

This multi-step procedure allows for the introduction of various substituents on the aromatic ring and the amine side chain with moderate to good yields (e.g., 31-71%) and is suitable for complex analog synthesis.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of aldehyde with amine | 4-Fluoro-3-methoxybenzaldehyde + isobutylamine | — | Formation of imine intermediate |

| Reduction of imine | NaBH4 or catalytic hydrogenation | 70-90 | Mild conditions, high selectivity |

| TosMIC reaction | TosMIC, KOtBu, DME, low temperature (-30 to -10°C) | 71 | Formation of formamide intermediate |

| Dehydration to isocyanide | POCl3, NEt3, DME | — | Intermediate for amine substitution |

| Amine substitution | Isobutylamine, MeOH, room temperature | 31-70 | Final amine product |

Yields vary depending on the exact substituents and reaction conditions. The TosMIC approach is particularly useful for synthesizing substituted imidazoles and benzylamines with diverse functional groups.

Analytical and Purity Assessment

- NMR Spectroscopy: Characteristic chemical shifts for methoxy (around 3.7-3.9 ppm), aromatic protons (6.5-7.5 ppm), and benzylic methylene protons (~3.5-4.0 ppm) confirm substitution patterns.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound validate the structure.

- HPLC Purity: Analytical HPLC confirms purity >95% for final compounds prepared via these methods.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive amination | 4-Fluoro-3-methoxybenzaldehyde, isobutylamine, NaBH4 or H2/Pd | Simple, mild, high yield | Requires pure aldehyde |

| TosMIC mediated synthesis | TosMIC, KOtBu, POCl3, isobutylamine | Versatile, allows diverse substitutions | Multi-step, moderate yields |

| Enzymatic resolution/asymmetric | Lipase B, Rhodium catalysts, chiral ligands | High enantiomeric purity | Complex, costly, less scalable |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Fluoro-3-methoxybenzyl)isobutylamine, and how do reaction conditions influence yield?

- Methodological Answer : A plausible route involves nucleophilic substitution of 4-fluoro-3-methoxybenzyl bromide (CAS 141080-73-1) with isobutylamine. This parallels the synthesis of (3-bromobenzyl)isobutylamine, where brominated intermediates react with amines under controlled conditions . Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) may optimize yields, as seen in isobutylamine synthesis . Key variables include solvent polarity (e.g., THF or DMF), temperature (40–80°C), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor intermediates using (e.g., benzyl bromide δ 4.5 ppm for -CHBr) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : to confirm fluorinated aromatic positions (δ -110 to -120 ppm) and for methoxy (-OCH, δ ~3.8 ppm) and isobutylamine (-CH-, δ 1.0–1.5 ppm) groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion [M+H] (calculated for CHFNO: 222.1294).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Amines are prone to oxidation and hygroscopic degradation. Store under inert gas (N/Ar) at -20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products may include oxidized imines or hydrolysis byproducts (e.g., 4-fluoro-3-methoxybenzaldehyde) .

Advanced Research Questions

Q. How does this compound interact with flavin-dependent monooxygenases, and what structural insights guide enzyme inhibition studies?

- Methodological Answer : Isobutylamine derivatives are substrates for enzymes like isobutylamine N-hydroxylase (IBAH), which hydroxylates the amine group using reduced FMN and O . To study interactions:

- Enzyme assays : Monitor NADH oxidation at 340 nm to quantify IBAH activity in the presence of the compound.

- Docking simulations : Model the compound’s binding to IBAH’s active site (PDB: 2XYZ) using fluorine and methoxy groups as steric/electronic probes.

- Mutagenesis : Replace key residues (e.g., Tyr235) to assess substrate specificity shifts .

Q. What metabolic pathways are implicated in the biodegradation of this compound in mammalian systems?

- Methodological Answer : Track metabolism using -labeled compound in hepatocyte cultures. Expected pathways:

- Phase I : N-dealkylation via cytochrome P450 (CYP3A4) to yield 4-fluoro-3-methoxybenzaldehyde and isobutylamine.

- Phase II : Glucuronidation of the aldehyde intermediate. Validate via LC-MS/MS (MRM transitions for glucuronides) . Compare with isobutylamine’s role in valanimycin biosynthesis, where it forms hydrazine derivatives .

Q. What analytical challenges arise in quantifying trace levels of this compound in complex matrices, and how can they be resolved?

- Methodological Answer : Challenges include matrix interference and low ionization efficiency. Solutions:

- Sample prep : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the amine.

- Derivatization : Use dansyl chloride or FITC to enhance MS sensitivity.

- LC-MS/MS : Employ a HILIC column for polar metabolites and quantify via isotope dilution (d-labeled internal standard) .

Q. How do contradictory data on the compound’s bioactivity arise, and what validation strategies are recommended?

- Methodological Answer : Discrepancies may stem from impurity profiles (e.g., residual benzyl bromide) or assay conditions (e.g., pH-sensitive enzyme activity). Mitigation:

- Batch standardization : Require >98% purity (HPLC) and disclose impurities in publications.

- Cross-lab validation : Replicate enzyme inhibition assays (e.g., IBAH) in ≥3 independent labs with shared protocols .

- Structural analogs : Compare results with (3-bromobenzyl)isobutylamine to isolate electronic effects of fluorine vs. bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.